molecular formula C15H11Cl2FN2O2 B3869191 N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

Cat. No.: B3869191
M. Wt: 341.2 g/mol
InChI Key: QDHGTZOCAZTLBH-UFWORHAWSA-N
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Description

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-fluorophenoxyacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Shares the dichlorophenyl group but lacks the fluorophenoxy and acetamide moieties.

    4-Fluoroaniline: Contains the fluorophenoxy group but does not have the dichlorophenyl and acetamide groups.

Uniqueness

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O2/c16-13-2-1-3-14(17)12(13)8-19-20-15(21)9-22-11-6-4-10(18)5-7-11/h1-8H,9H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGTZOCAZTLBH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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